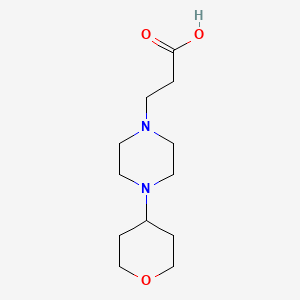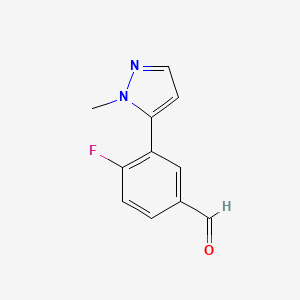
4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Übersicht
Beschreibung
4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a chemical compound with a molecular weight of 186.21 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR . Unfortunately, specific details about the molecular structure of this compound are not available in the sources I found.Physical And Chemical Properties Analysis
4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Pyrazole derivatives, including compounds similar to 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde , have been studied for their antioxidant properties. These compounds can scavenge free radicals, which are harmful to biological systems. The antioxidant activity is often measured using assays like DPPH, and these compounds have shown promising results, sometimes more active than standard antioxidants like ascorbic acid .
Anticancer Properties
Research has indicated that pyrazole derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, certain derivatives have been shown to be potent scavengers and exhibit significant cytotoxicity against RKO colorectal carcinoma cells, indicating potential for development as anticancer agents .
Anti-Breast Cancer Activity
Molecular docking studies of pyrazole derivatives have shown that they can bind to human estrogen alpha receptors (ERα) with high affinity. This suggests potential applications in the treatment of breast cancer, as the binding affinity to ERα is crucial for the effectiveness of anti-breast cancer drugs .
Antibacterial Properties
Some pyrazole compounds have demonstrated potent antibacterial activity against various bacterial strains. For example, certain derivatives have shown minimum inhibitory concentration values indicating strong antibacterial properties, which could lead to the development of new antibacterial drugs .
Drug Development
The structural motif of pyrazole is common in many marketed drugs. The presence of a pyrazole ring can confer a wide variety of therapeutic and pharmacological properties, making it a valuable component in drug development for various diseases .
Molecular Docking and Drug Optimization
Pyrazole derivatives are often used in molecular docking studies to optimize drug interactions with target proteins. This process is crucial in the design of drugs with improved efficacy and reduced side effects. The optimization often involves adjusting the root-mean-square deviation (RMSD) value of the drug pose to ensure the best fit within the target protein’s active site .
Wirkmechanismus
Target of Action
The primary target of “4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .
Mode of Action
“4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” acts as a potent, highly selective, cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby preventing the uptake of glucose by cells .
Biochemical Pathways
By inhibiting GLUT1, “4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” disrupts the glucose metabolism pathway . This results in a decrease in cellular glucose levels, which can affect various downstream processes, including energy production and the synthesis of certain biomolecules .
Pharmacokinetics
It has been shown to becell-permeable , suggesting that it can readily cross cell membranes to exert its effects
Result of Action
The inhibition of GLUT1 by “4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” leads to a decrease in cellular glucose uptake . This can have various effects at the molecular and cellular levels, including changes in energy metabolism and potentially the induction of cell death in cells that are heavily dependent on glucose .
Action Environment
The action of “4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” can be influenced by various environmental factors. For example, the presence of other molecules that bind to GLUT1 could affect its efficacy. Additionally, factors that affect the stability of “4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde”, such as pH and temperature, could also influence its action .
Eigenschaften
IUPAC Name |
4-fluoro-3-(2-methylpyrazol-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-11(4-5-13-14)9-6-8(7-15)2-3-10(9)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVOBFWRDAYPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=CC(=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




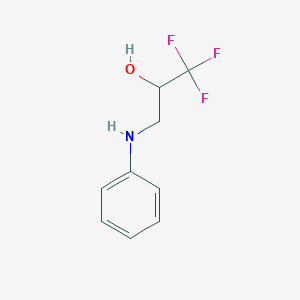
![1,1,1-trifluoro-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol](/img/structure/B1469144.png)
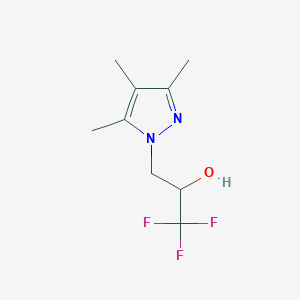
![1-({[(Furan-3-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1469148.png)
![1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol](/img/structure/B1469149.png)
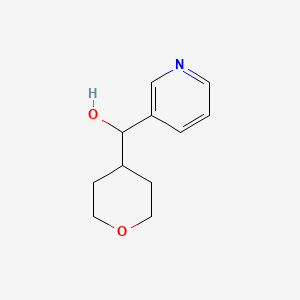

![1-[(5-Bromofuran-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1469152.png)

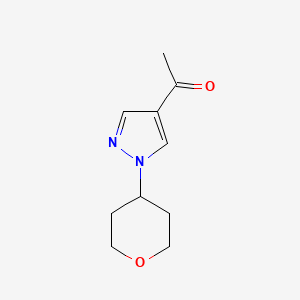
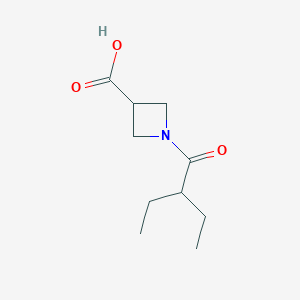
![1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1469157.png)
